Ethyl 2-amino-2-(3-hydroxyphenyl)acetate chemical structure and properties
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate chemical structure and properties
An In-depth Technical Guide to Ethyl 2-amino-2-(3-hydroxyphenyl)acetate
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-amino-2-(3-hydroxyphenyl)acetate, a key organic intermediate. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, particularly within the pharmaceutical and life sciences sectors. The information is presented to support research and development activities by providing both foundational knowledge and practical insights.
Introduction: A Versatile Amino Acid Ester
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate is a non-proteinogenic α-amino acid ester. Its structure incorporates three key functional groups: a primary amine, a phenolic hydroxyl group, and an ethyl ester. This unique combination makes it a valuable and versatile building block in organic synthesis. The presence of a chiral center at the α-carbon also introduces possibilities for stereoselective synthesis, a critical consideration in modern drug development.
The primary significance of this compound lies in its utility as a precursor for more complex molecules, especially in the synthesis of pharmaceutical agents and other biologically active compounds. Amino acid esters are frequently employed in medicinal chemistry to modify the properties of a parent drug, for instance, by creating prodrugs with enhanced bioavailability or targeted delivery.[1][2] The strategic placement of the hydroxyl group on the phenyl ring at the meta position offers a site for further chemical modification, allowing for the creation of diverse molecular libraries for screening and lead optimization.
Chemical Identity and Structure
A precise understanding of the molecule's structure and its various identifiers is fundamental for any researcher.
Chemical Structure
The molecule consists of a central α-carbon atom bonded to an amino group, a hydrogen atom, a 3-hydroxyphenyl group, and an ethyl acetate group.
Caption: 2D structure of Ethyl 2-amino-2-(3-hydroxyphenyl)acetate.
Nomenclature and Identifiers
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IUPAC Name: ethyl 2-amino-2-(3-hydroxyphenyl)acetate
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Synonyms: ethyl amino(3-hydroxyphenyl)acetate[3]
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Molecular Weight: 195.22 g/mol [3]
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CAS Number: Not consistently available across all databases for this specific isomer. Related structures have unique identifiers.
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Canonical SMILES: CCOC(=O)C(C1=CC(=CC=C1)O)N[4]
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are crucial for its handling, characterization, and application in synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties. Note that some values are predicted based on computational models due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| Molecular Weight | 195.22 g/mol | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [4][5] |
| Monoisotopic Mass | 195.08954 Da | [4][5] |
| XlogP (Predicted) | 0.9 | [4] |
| Physical State | Solid (typical for similar compounds) | General knowledge |
| Melting Point | Not available in searched sources. | |
| Boiling Point | Not available in searched sources. |
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals expected in the aromatic region (~6.5-7.5 ppm) corresponding to the four protons on the disubstituted benzene ring. The splitting patterns would be complex due to their relative positions.
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α-Proton: A signal corresponding to the proton on the chiral carbon (Cα), likely a singlet or a multiplet depending on coupling, typically in the 4.0-5.0 ppm range.
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Ethyl Group Protons: A quartet (~4.2 ppm) for the -OCH₂- group and a triplet (~1.2 ppm) for the -CH₃ group, showing characteristic ethyl ester signals.
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Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the downfield region (~170-175 ppm) for the ester carbonyl carbon.
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Aromatic Carbons: Multiple signals in the ~115-160 ppm range, including the carbon attached to the hydroxyl group which would be further downfield.
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α-Carbon: A signal for the chiral carbon (Cα) typically around 50-60 ppm.
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Ethyl Group Carbons: Signals for the -OCH₂- (~60 ppm) and -CH₃ (~14 ppm) carbons.
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IR (Infrared) Spectroscopy:
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O-H and N-H Stretching: Broad bands in the 3200-3500 cm⁻¹ region corresponding to the phenolic -OH and the primary amine -NH₂ groups.
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C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
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C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-O Stretching: Signals in the 1000-1300 cm⁻¹ range for the ester and phenol C-O bonds.
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Mass Spectrometry (MS):
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Molecular Ion Peak: The expected [M]+ peak would be at m/z = 195.09.
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Adducts: In ESI-MS, common adducts such as [M+H]⁺ (m/z 196.10) and [M+Na]⁺ (m/z 218.08) would be observed.[4]
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Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the carboxyl group (-COOC₂H₅), and cleavage at the α-carbon.
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Synthesis and Methodology
The synthesis of α-amino acids and their esters often involves well-established organic chemistry reactions. A common and logical approach for Ethyl 2-amino-2-(3-hydroxyphenyl)acetate would be a variation of the Strecker synthesis.
General Synthesis Pathway
A plausible synthetic route involves a three-component reaction between 3-hydroxybenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride), followed by hydrolysis and esterification.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative)
This protocol is a representative example based on standard laboratory procedures for this type of synthesis. Causality: Each step is designed to facilitate a specific chemical transformation, from the initial formation of the aminonitrile to the final esterification and purification.
Materials:
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3-hydroxybenzaldehyde
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Ammonium chloride (NH₄Cl)
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Sodium cyanide (NaCN)
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Hydrochloric acid (HCl)
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Ethanol (absolute)
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Sulfuric acid (H₂SO₄, concentrated)
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Diethyl ether
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
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Formation of the α-Aminonitrile (Trustworthiness: This is a standard, high-yielding reaction.)
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In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde and ammonium chloride in an aqueous solution.
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Cool the mixture in an ice bath. Rationale: The reaction is exothermic, and cooling helps control the reaction rate and minimize side products.
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Slowly add a solution of sodium cyanide dropwise with vigorous stirring. Rationale: Slow addition prevents a rapid increase in temperature and ensures proper mixing of the reactants.
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Allow the reaction to stir at room temperature for several hours or overnight until the reaction is complete (monitored by TLC). The intermediate α-aminonitrile will precipitate or be extracted.
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-
Hydrolysis to the Amino Acid (Trustworthiness: Acid hydrolysis of nitriles is a fundamental and reliable transformation.)
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Isolate the crude α-aminonitrile.
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Add concentrated hydrochloric acid and heat the mixture under reflux for several hours. Rationale: The strong acidic conditions and heat are necessary to hydrolyze the nitrile group to a carboxylic acid.
-
Cool the reaction mixture. The racemic amino acid hydrochloride will precipitate.
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Filter the solid and wash with a small amount of cold water or acetone.
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-
Fischer Esterification (Trustworthiness: This is the classic method for converting carboxylic acids to esters.)
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Suspend the crude amino acid hydrochloride in absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
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Heat the mixture to reflux for 4-6 hours. The reaction drives off water, pushing the equilibrium towards the ester product.
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Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification
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Cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Rationale: Neutralization is crucial to remove the acid catalyst and allow for the extraction of the basic amine product into an organic solvent.
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Extract the aqueous solution multiple times with an organic solvent like diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 2-amino-2-(3-hydroxyphenyl)acetate.
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Applications in Drug Development and Research
The structural motifs within Ethyl 2-amino-2-(3-hydroxyphenyl)acetate make it a compound of interest for pharmaceutical research.
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Scaffold for Novel Therapeutics: As a chiral building block, it can be incorporated into larger molecules designed to interact with specific biological targets. The amino acid backbone is a common feature in many drugs that mimic natural peptides or bind to enzyme active sites.
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Prodrug Design: The ester and amine functionalities are ideal handles for creating prodrugs.[1] A drug with poor solubility or permeability can be covalently linked to this molecule. Inside the body, metabolic enzymes (esterases, amidases) can cleave the bond, releasing the active drug at the desired site of action. This strategy can improve pharmacokinetics and reduce off-target toxicity.[2]
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Intermediate for Key Pharmaceuticals: While direct applications are not widely documented, it serves as a valuable intermediate. For example, related p-hydroxyphenyl amino acids are crucial for the synthesis of semi-synthetic penicillins like Amoxicillin.[6] This highlights the importance of such precursors in the production of established and novel antibiotic agents.
Safety, Handling, and Storage
Proper handling is essential when working with any chemical intermediate. The following guidelines are based on general safety data for related compounds.
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Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
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Handling: Avoid contact with skin and eyes.[8] Do not inhale dust or vapors.[7] Keep away from heat, sparks, and open flames, as related compounds may be flammable.[9][10]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from strong oxidizing agents and strong acids/bases.[9][10]
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First Aid:
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate is a strategically important chemical entity for researchers in organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for constructing complex molecular architectures and for developing advanced drug delivery systems. A thorough understanding of its structure, properties, and synthetic pathways, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and in the development of next-generation pharmaceuticals.
References
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- SAFETY DATA SHEET. (2009).
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- Meridian Bioscience. SAFETY DATA SHEET: Ethyl Acetate / Reagent B. (2024).
- TCI Chemicals. SAFETY DATA SHEET: Ethyl (3-Hydroxyphenyl)acetate. (2025).
- PubChem. Ethyl 2-(2-amino-3-hydroxyphenyl)acetate | C10H13NO3 | CID 57742177.
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- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- Google Patents. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
- ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
- ChemicalBook. ethyl 2-amino-2-(4-hydroxyphenyl)acetate | 43189-09-9.
- MDPI. Amino Acids in the Development of Prodrugs. (2018).
- Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. (2025).
- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
- MDPI. Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. (2006).
- Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- International Journal of Pharmaceutical Sciences. Pro-Drug Development.
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